molecular formula C10H17N3O4S B2687413 N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide CAS No. 860610-46-4

N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide

Cat. No.: B2687413
CAS No.: 860610-46-4
M. Wt: 275.32
InChI Key: BKGQSGRWFYJSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N3O4S/c14-9(11-10(15)8-3-1-2-4-8)7-13-5-6-16(12,17)18-13/h8H,1-7H2,(H,11,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not specified in the available sources.

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have explored the utility of related structures in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities. For example, the synthesis of pyrazole derivatives from cyanoacetylhydrazine, a compound with a similar reactive core to N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide, has been reported. These derivatives exhibit significant antitumor activities against various human tumor cell lines, highlighting their potential in cancer research (Mohareb, El-Sayed, & Abdelaziz, 2012).

Antitumor and Antimicrobial Activities

The application of these compounds extends to antitumor and antimicrobial activities. The synthesis of novel compounds and their evaluation against human tumor cells have been a focus area. For instance, certain synthesized heterocyclic compounds derived from cyclopropane dicarboxylic acid, closely related to the core structure of the compound , have shown promise in this regard. Their ability to form thiadiazoles and triazoles has been particularly noted for potential therapeutic applications (Sharba, Al-Bayati, Rezki, & Aouad, 2005).

Additionally, compounds synthesized from structures analogous to this compound have been screened for anti-HIV-1 activities, showcasing the broad spectrum of potential therapeutic applications these molecules possess (Aslam et al., 2014).

Antioxidant and Antibacterial Properties

The research on these compounds also extends to evaluating their antioxidant and antibacterial properties. A series of compounds synthesized starting from structures bearing resemblance to the compound of interest have demonstrated moderate to significant anti-microbial (both anti-bacterial and anti-fungal) activities. This highlights the potential utility of these molecules in developing new antimicrobial agents (Ahmad et al., 2011).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, or may cause respiratory irritation . Precautionary measures include avoiding breathing dust or fumes and washing hands thoroughly after handling .

Properties

IUPAC Name

N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4S/c14-9(11-12-10(15)8-1-2-8)7-13-3-5-18(16,17)6-4-13/h8H,1-7H2,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGQSGRWFYJSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NNC(=O)CN2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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